molecular formula C16H15Cl2NO3 B2612013 2,5-dichloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide CAS No. 1396806-88-4

2,5-dichloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide

Cat. No.: B2612013
CAS No.: 1396806-88-4
M. Wt: 340.2
InChI Key: QIVMRWQENPKSKJ-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide is a benzamide derivative featuring a complex substituent framework. Its structure includes:

  • A 2-hydroxyethyl side chain substituted with cyclopropyl and furan-2-yl groups, introducing steric bulk and heterocyclic aromaticity.

Characterization likely involves 1H/13C NMR, IR, GC-MS, and X-ray crystallography (using programs like SHELX for structural refinement) .

Properties

IUPAC Name

2,5-dichloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c17-11-5-6-13(18)12(8-11)15(20)19-9-16(21,10-3-4-10)14-2-1-7-22-14/h1-2,5-8,10,21H,3-4,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVMRWQENPKSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,5-dichlorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent.

    Cyclopropyl and Furan Ring Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the benzamide core or the furan ring.

    Substitution: Halogen atoms in the benzamide core can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield ketones, while substitution reactions can introduce various functional groups into the benzamide core.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis: The compound serves as a versatile intermediate in synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications.

Biology

  • Biochemical Probes: Investigated for its ability to interact with specific enzymes and cellular pathways, making it a valuable tool for studying biological processes.
  • Mechanism of Action: The compound may bind to molecular targets, modulating enzyme activities and influencing cellular functions.

Medicine

  • Therapeutic Potential: Explored for anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit specific cancer cell lines, warranting further investigation into its efficacy as a therapeutic agent.

Industry

  • Material Development: The compound's unique properties make it suitable for developing new materials and chemical processes in industrial applications.

Case Studies

  • Biological Activity Assessment:
    A study evaluated the anticancer properties of 2,5-dichloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide against various cancer cell lines. The results indicated significant cytotoxic effects at specific concentrations, suggesting its potential as an anticancer agent.
  • Enzyme Interaction Studies:
    Research was conducted to determine how the compound interacts with particular enzymes involved in metabolic pathways. The findings revealed that it could act as an inhibitor, providing insights into its role as a biochemical probe.
  • Material Science Applications:
    The compound was utilized in developing new polymeric materials due to its unique chemical structure, which enhances material properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table compares 2,5-dichloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide with two analogous compounds:

Property Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Core Substituent 2,5-Dichlorobenzamide (electron-withdrawing, lipophilic) 3-Methylbenzamide (electron-neutral, less lipophilic)
Side Chain 2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl (heterocyclic, sterically demanding) 2-Hydroxy-1,1-dimethylethyl (simpler alkyl, lower steric hindrance)
Directing Group Likely N,O-bidentate (due to hydroxyethyl and amide groups) Explicit N,O-bidentate (used in metal-catalyzed C–H functionalization)
Potential Applications Catalysis, medicinal chemistry (furan moiety may interact with biological targets) Metal-catalyzed reactions (demonstrated utility in C–H activation)

Detailed Analysis

Substituent Effects: The 2,5-dichloro substituents in the target compound enhance lipophilicity and electron deficiency compared to the 3-methyl group in the analog. This may improve membrane permeability in biological systems or alter reactivity in catalytic processes.

Steric and Electronic Features :

  • The cyclopropyl group imposes significant steric hindrance , which could limit substrate accessibility in catalytic applications but enhance selectivity in binding interactions.
  • The N,O-bidentate directing group (common to both compounds) is critical for coordinating transition metals in C–H activation reactions. However, the target compound’s furan moiety may introduce competing coordination sites, altering reaction pathways .

Synthesis and Characterization :

  • Both compounds likely employ X-ray crystallography for structural confirmation, with SHELX programs (e.g., SHELXL) being a standard tool for refinement .
  • The target compound’s complex side chain may require advanced spectroscopic techniques (e.g., 2D NMR) to resolve stereochemistry, unlike the simpler analog .

Research Findings and Implications

  • Catalytic Utility : The analog N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide has demonstrated efficacy in palladium-catalyzed C–H arylation , achieving >80% yields in model reactions . The target compound’s dichloro and furan substituents could modulate reactivity—e.g., increased electron deficiency might accelerate oxidative addition but hinder transmetalation.
  • Biological Relevance : Furan-containing analogs are often explored for antimicrobial or anticancer properties. The cyclopropane ring’s strain energy may also confer unique reactivity in prodrug activation.

Biological Activity

2,5-Dichloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15H15Cl2N1O3
  • Molecular Weight : 316.19 g/mol

Research indicates that the compound exhibits various biological activities primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial for tumor growth and proliferation. For example, studies have demonstrated its ability to inhibit dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell division .
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains. This property may be attributed to its structural similarity to known antibacterial agents .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which can be beneficial in treating conditions characterized by excessive inflammation .

Biological Activity Data

Activity IC50 (μM) Reference
Inhibition of DHFR12.5
Antibacterial Activity (E. coli)15.0
Anti-inflammatory Activity20.0

Case Study 1: Cancer Treatment

In a study focused on cancer treatment, this compound was tested for its efficacy against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above the IC50 value for DHFR inhibition, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results showed that the compound inhibited the growth of E. coli and Staphylococcus aureus effectively, with an IC50 value indicating moderate potency compared to standard antibiotics .

Q & A

Basic: What synthetic routes are recommended for preparing 2,5-dichloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide, and how can reaction efficiency be optimized?

Methodological Answer:
A robust approach involves coupling 2,5-dichlorobenzoyl chloride with a hydroxyl-ethylamine derivative under controlled conditions. Evidence from analogous dichlorobenzamide syntheses (e.g., 3,5-dichloro-N-arylbenzamides) suggests using polar aprotic solvents like N,N′-dimethylformamide (DMF) at 60°C to promote amide bond formation . Optimization includes:

  • Catalyst selection : Triethylamine (TEA) as a base to neutralize HCl byproducts.
  • Reaction monitoring : Thin-layer chromatography (TLC) or in situ FT-IR to track intermediate formation.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients.
    Yield improvements (≥70%) are achievable by pre-activating the carboxylic acid group with reagents like HOBt/EDCI .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., cyclopropyl, furan) and stereochemistry. For example, furan protons appear as distinct doublets (δ 6.2–7.4 ppm) .
  • Infrared (IR) Spectroscopy : Identify key functional groups (amide C=O stretch ~1650 cm1^{-1}, hydroxyl O-H stretch ~3200 cm1^{-1}) .
  • X-ray Crystallography : Resolve 3D structure and hydrogen-bonding networks. For similar compounds, monoclinic/triclinic systems (space groups Pn or Pī) are common, with SHELXL refinement ensuring accuracy .

Advanced: How can X-ray crystallography with SHELX software resolve structural ambiguities in this compound?

Methodological Answer:
SHELX programs (e.g., SHELXD for phasing, SHELXL for refinement) are pivotal for solving crystal structures, especially when stereochemical uncertainties exist. Key steps include:

  • Data collection : Use a Rigaku diffractometer (Cu-Kα radiation) to obtain high-resolution datasets .
  • Twinned data handling : SHELXL’s TWIN/BASF commands refine twin fractions in non-merohedral cases .
  • Hydrogen bonding analysis : Identify intermolecular interactions (e.g., O-H···O/N) to explain packing motifs. For example, cyclopropyl groups may induce steric strain, affecting crystal symmetry .

Advanced: What strategies address contradictions between spectroscopic data and computational modeling results?

Methodological Answer:
Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) require cross-validation:

  • Dynamic NMR : Probe conformational exchange in solution (e.g., cyclopropyl ring puckering) .
  • DFT optimization : Compare computed (B3LYP/6-31G*) and experimental bond lengths/angles from crystallography .
  • Solvent effects : Use COSMO-RS to model solvent interactions influencing spectral shifts .

Advanced: How can interaction studies elucidate biological targets of this compound?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize potential targets (e.g., enzymes) to measure binding kinetics (KD_D, kon_{on}/koff_{off}) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • Crystallographic screening : Co-crystallize the compound with target proteins (e.g., kinases) to identify binding pockets .

Advanced: How does the furan-2-yl moiety influence the compound’s electronic properties and reactivity?

Methodological Answer:
The furan ring’s electron-rich nature:

  • Enhances electrophilic substitution : Directs reactions (e.g., halogenation) to the 5-position of furan .
  • Affects redox behavior : Cyclic voltammetry reveals oxidation peaks at ~1.2 V (vs. Ag/AgCl) due to the furan’s π-system .
  • Modulates hydrogen bonding : The furan oxygen participates in weak H-bonds, influencing solubility and crystal packing .

Advanced: What experimental designs mitigate byproduct formation during synthesis?

Methodological Answer:

  • Temperature control : Maintain ≤60°C to prevent cyclopropyl ring opening or furan decomposition .
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxyl group during coupling .
  • HPLC-MS monitoring : Detect and quantify side products (e.g., dimerization via ester linkages) early in the reaction .

Advanced: How can conformational analysis predict the compound’s stability under varying pH conditions?

Methodological Answer:

  • pH-dependent NMR : Track protonation states of the hydroxyl and amide groups (pKa_a estimation) .
  • Molecular dynamics (MD) simulations : Simulate aqueous environments (e.g., explicit solvent models) to assess hydrolysis susceptibility .
  • Accelerated stability studies : Expose the compound to pH 1–13 buffers and analyze degradation via LC-MS .

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